2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can be used to identify functional groups present in the compound, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the molecular weight can be determined using mass spectrometry .
Scientific Research Applications
Synthesis and Chemical Applications
Heterocyclic Synthesis Techniques
The development of synthetic strategies for heterocyclic compounds like thieno[3,2-d]pyrimidines is crucial in medicinal chemistry. A study highlights a new synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, demonstrating a method that avoids the use of excessive toxic reagents, simplifying post-synthesis processing (Cai Dejiao, 2011). This type of research underpins the synthesis of more complex derivatives, potentially including the specified compound.
Microwave-Assisted Synthesis
The use of microwave irradiation has been applied to synthesize 2-aminothiophene derivatives and their subsequent transformation into thieno[2,3-d]pyrimidin-4-one and its chloro derivatives, showcasing the efficiency of modern synthetic techniques (S. Hesse, Enrico Perspicace, G. Kirsch, 2007).
Biological Applications
Antimicrobial and Anti-inflammatory Activities
Derivatives of thienopyrimidine have shown significant promise as antimicrobial and anti-inflammatory agents. Research into new series of thieno[2,3-d]pyrimidine heterocyclic compounds has revealed remarkable activity against fungi, bacteria, and inflammation, highlighting the therapeutic potential of these molecules (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018).
Antiproliferative Evaluation
Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research indicates the potential of such compounds in cancer treatment, demonstrating the importance of continued exploration into thieno[3,2-d]pyrimidine derivatives for therapeutic applications (Hoda Atapour-Mashhad, M. Soukhtanloo, Abdolhossien Massoudi, A. Shiri, S. Parizadeh, M. Bakavoli, 2017).
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN3O3S/c1-3-20(4-2)15(23)11-21-14-8-9-26-16(14)17(24)22(18(21)25)13-7-5-6-12(19)10-13/h5-10,16H,3-4,11H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWDUHIMBLDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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